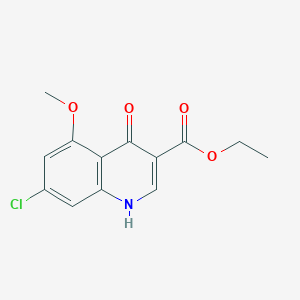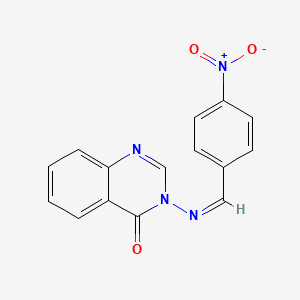
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure This compound is of interest due to its potential biological activities, including anticancer and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the quinazolinone ring. Common solvents used in this reaction include ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions with appropriate catalysts.
Major Products Formed
Reduction: 3-((4-Aminobenzylidene)amino)quinazolin-4(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with cellular targets, leading to the inhibition of key biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the quinazolinone moiety can interact with enzymes and receptors, disrupting their normal function and leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((4-Methylbenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of a nitro group.
3-((4-Chlorobenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a chloro group instead of a nitro group.
3-((4-Hydroxybenzylidene)amino)quinazolin-4(3H)-one: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-((4-Nitrobenzylidene)amino)quinazolin-4(3H)-one imparts unique electronic properties, making it more reactive in certain chemical reactions. This can enhance its biological activity, particularly its potential as an anticancer agent.
Eigenschaften
Molekularformel |
C15H10N4O3 |
|---|---|
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
3-[(Z)-(4-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10N4O3/c20-15-13-3-1-2-4-14(13)16-10-18(15)17-9-11-5-7-12(8-6-11)19(21)22/h1-10H/b17-9- |
InChI-Schlüssel |
HWXLURARZOCPCA-MFOYZWKCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)

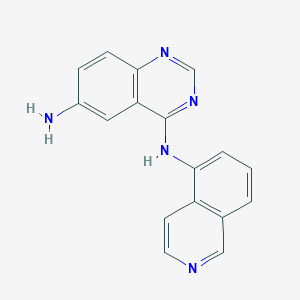


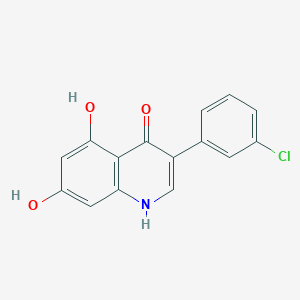
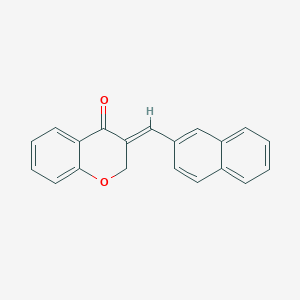


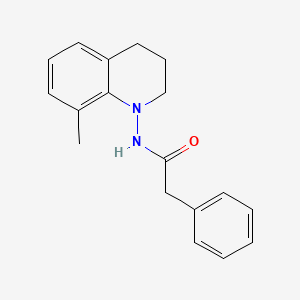

![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)

